1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine

Overview

Description

The compound “1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the amine (-NH2) and methyl (-CH3) groups could influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 2,5-dimethylphenyl group. The exact 3D conformation would depend on the specific arrangement and orientation of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Dyeing Properties

1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine is involved in the synthesis of new heterocycles with dyeing properties. This compound is used to synthesize new azo and bisazo dyes, confirmed through spectroscopic and analytical methods. Studies on UV–vis measurements, dyeing performance, and fastness tests have been conducted for these compounds (Bagdatli & Ocal, 2012).

Synthesis of Functionalized Pyrazolo[3,4-b]pyridines

In the presence of green catalysts, this compound plays a role in the synthesis of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines. The process involves forming two C–C and one C–N bonds, creating a six-membered ring in a one-pot operation, showcasing its utility in complex organic synthesis (Gunasekaran, Prasanna, & Perumal, 2014).

Synthesis of Schiff Base Ligands

This compound is utilized in synthesizing Schiff base ligands, where the structures are confirmed using techniques like UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic technique. These ligands are crucial in various chemical applications, including tautomeric studies (Hayvalı, Unver, & Svoboda, 2010).

Efficient Synthesis of Pyridine-Pyrimidines

This compound is involved in the efficient synthesis of pyridine-pyrimidines and their derivatives. It showcases its importance in facilitating multicomponent reactions under eco-friendly conditions, highlighting its versatility in organic synthesis (Rahmani et al., 2018).

Corrosion Inhibition in Iron

Studies indicate the use of derivatives of 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine in inhibiting the corrosion of pure iron in acidic media. These compounds act as efficient inhibitors, showcasing their potential application in material science and engineering (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Tautomerism Studies

Research involving NH-pyrazoles, a category to which 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine belongs, provides insights into tautomerism in both solution and solid states, contributing to the understanding of molecular structures in different states (Cornago et al., 2009).

Palladium-Catalyzed Asymmetric Amination

This compound is explored in reactions catalyzed by palladium complexes containing chiral ferrocenyl pyrazole ligands. The study helps in understanding the steric control in asymmetric synthesis, which is crucial in pharmaceutical and chemical synthesis (Togni, Burckhardt, Gramlich, Pregosin, & Salzmann, 1996).

Electrochemically Catalyzed Reactions

Electrocatalyzed reactions involving 1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine derivatives have been investigated for synthesizing new heterocyclic compounds. This research opens avenues in the field of electro-organic synthesis (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(2,5-dimethylphenyl)-5-methylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-4-5-9(2)12(6-8)15-10(3)11(13)7-14-15/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOOXYFXEDLTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-amine | |

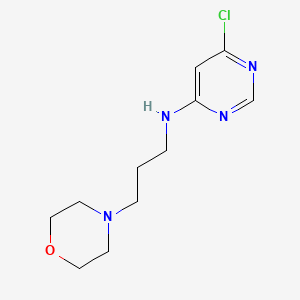

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)

![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)